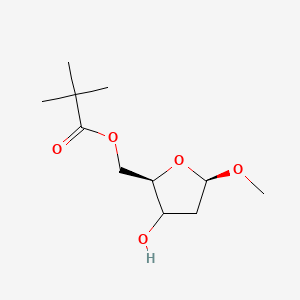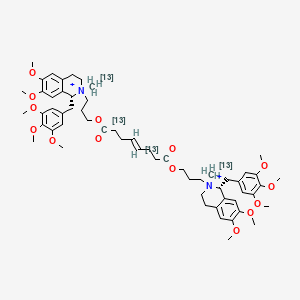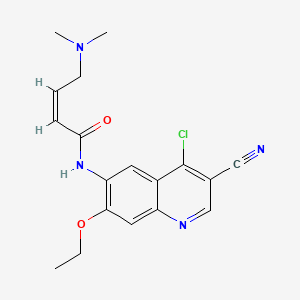
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl is an organic compound characterized by the presence of a methylethoxy group and a trimethylsilyloxy group attached to a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl typically involves the reaction of a butyl derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Butyl derivative+Trimethylsilyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl can undergo various chemical reactions, including:
Oxidation: The methylethoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogenating agents (e.g., thionyl chloride) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl exerts its effects depends on the specific application. In organic synthesis, the trimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The methylethoxy group can participate in various chemical reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Methylethoxy)butyl: Lacks the trimethylsilyloxy group, making it less versatile in certain reactions.
4-Trimethylsilyloxybutyl: Lacks the methylethoxy group, limiting its reactivity in specific applications.
4-(1-Methylethoxy)-4-hydroxybutyl: Contains a hydroxyl group instead of a trimethylsilyloxy group, affecting its chemical properties and reactivity.
Uniqueness
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl is unique due to the presence of both the methylethoxy and trimethylsilyloxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H22O2Si |
|---|---|
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
trimethyl(1-propan-2-yloxybut-1-enoxy)silane |
InChI |
InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3 |
Clé InChI |
UKHWCRFUXCDFDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(OC(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


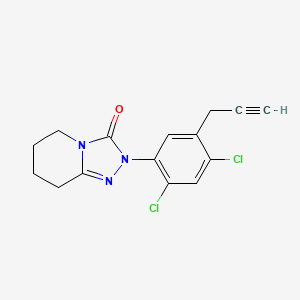

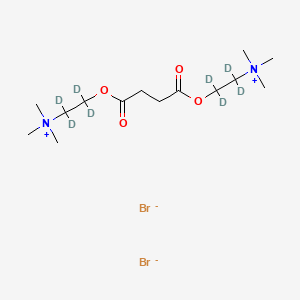
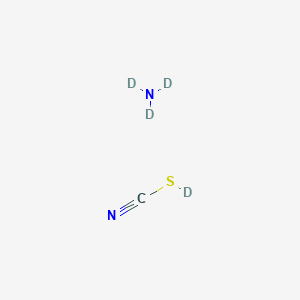
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)
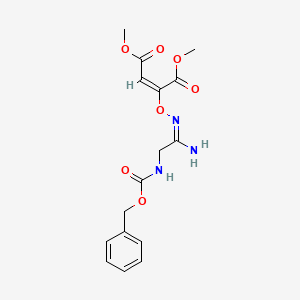

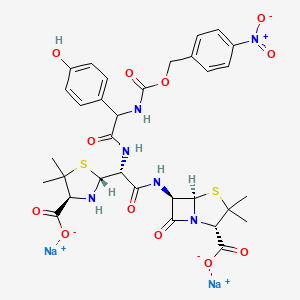
![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
